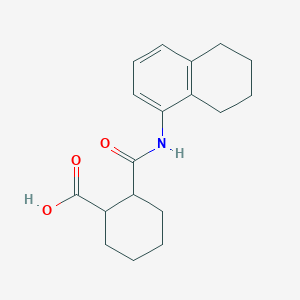
2-(5,6,7,8-Tetrahydronaphthalen-1-ylcarbamoyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6,7,8-Tetrahydronaphthalen-1-ylcarbamoyl)cyclohexanecarboxylic acid, commonly known as THNCA, is a chemical compound that belongs to the class of cyclohexanecarboxylic acids. It is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. THNCA has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and neuropathic pain conditions.
作用機序
The exact mechanism of action of THNCA is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of pro-inflammatory cytokines and the modulation of pain signaling pathways in the central nervous system.
Biochemical and Physiological Effects:
THNCA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammation. THNCA has also been shown to modulate the activity of ion channels and receptors involved in pain signaling, such as TRPV1 and P2X3.
実験室実験の利点と制限
One advantage of THNCA is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and neuropathic pain conditions. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on THNCA. One area of research is the development of more efficient synthesis methods for THNCA. Another area of research is the elucidation of the exact mechanism of action of THNCA, which may lead to the development of more targeted therapies. Additionally, further studies are needed to evaluate the safety and efficacy of THNCA in human clinical trials.
合成法
The synthesis of THNCA involves a multi-step process that begins with the reaction between 2-naphthol and cyclohexanone to form 2-(cyclohexylidene)naphthalen-1-ol. This intermediate is then converted to 2-(cyclohexylidene)naphthalen-1-one through a dehydration reaction. The final step involves the reaction of 2-(cyclohexylidene)naphthalen-1-one with 2-aminoethanol to yield THNCA.
科学的研究の応用
THNCA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. THNCA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
2-(5,6,7,8-Tetrahydronaphthalen-1-ylcarbamoyl)cyclohexanecarboxylic acid |
|---|---|
分子式 |
C18H23NO3 |
分子量 |
301.4 g/mol |
IUPAC名 |
2-(5,6,7,8-tetrahydronaphthalen-1-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H23NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h5,7,11,14-15H,1-4,6,8-10H2,(H,19,20)(H,21,22) |
InChIキー |
WBBPHNRIFMXEQZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC3=C2CCCC3)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC3=C2CCCC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine](/img/structure/B269498.png)
![5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)

![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![2-[3-({3-Nitrobenzylidene}amino)-4-methylphenyl]-4-methyl-1,3-benzoxazole](/img/structure/B269528.png)
![5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269532.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B269534.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)



![Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B269546.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)